molecular formula C12H12N2 B13535325 2-(1h-Indol-4-yl)-2-methylpropanenitrile

2-(1h-Indol-4-yl)-2-methylpropanenitrile

Cat. No.: B13535325
M. Wt: 184.24 g/mol
InChI Key: BRPLOUJZJFSMFQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-4-yl)-2-methylpropanenitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their presence in many natural products and their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-4-yl)-2-methylpropanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method is the reaction of 4-bromoindole with 2-methylpropanenitrile under basic conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(1H-Indol-4-yl)-2-methylpropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1H-Indol-4-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-4-yl)-2-methylpropanenitrile is unique due to its specific structure, which allows it to interact with different molecular targets compared to other indole derivatives.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1H-indol-4-yl)-2-methylpropanenitrile

InChI

InChI=1S/C12H12N2/c1-12(2,8-13)10-4-3-5-11-9(10)6-7-14-11/h3-7,14H,1-2H3

InChI Key

BRPLOUJZJFSMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C2C=CNC2=CC=C1

Origin of Product

United States

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